N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine

Chemical Carcinogenesis Carcinogenic Potency Database TD50

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine (MNCO) is a synthetic nitrosourea amino acid belonging to the N-nitrosocarbamoyl class of direct-acting genotoxic carcinogens. It carries an L-ornithine backbone with an N-methyl-N-nitrosocarbamoyl group at the δ-amino position (molecular formula C₇H₁₄N₄O₄, MW 218.21 g/mol).

Molecular Formula C7H14N4O4
Molecular Weight 218.21 g/mol
CAS No. 63642-17-1
Cat. No. B1215106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine
CAS63642-17-1
SynonymsMNC-ornithine
MNCO
N(delta)-(N-methyl-N-nitrosocarbamoyl)-L-ornithine
N-(N-methyl-N-nitroso-carbamyl)-L-ornithine
Molecular FormulaC7H14N4O4
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCN(C(=O)NCCCC(C(=O)O)N)N=O
InChIInChI=1S/C7H14N4O4/c1-11(10-15)7(14)9-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,9,14)(H,12,13)/t5-/m0/s1
InChIKeyQEQYAQFYVFRGQD-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine (MNCO; CAS 63642-17-1) — Procurement-Grade Nitrosourea Amino Acid Carcinogen for Specialized Pancreatic and Multi-Organ Carcinogenesis Research


N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine (MNCO) is a synthetic nitrosourea amino acid belonging to the N-nitrosocarbamoyl class of direct-acting genotoxic carcinogens [1]. It carries an L-ornithine backbone with an N-methyl-N-nitrosocarbamoyl group at the δ-amino position (molecular formula C₇H₁₄N₄O₄, MW 218.21 g/mol) [2]. MNCO decomposes spontaneously under physiological conditions to yield reactive electrophilic species that alkylate DNA, producing single-strand breaks detectable by alkaline elution [1]. Originally developed as a mechanistic probe for organ-specific carcinogenesis, MNCO has been characterized principally in Wistar rats and Syrian golden hamsters [1][3].

Why Azaserine, BOP, or MNU Cannot Replace N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine in Carcinogenesis Protocols


Despite belonging to the broader class of pancreatic carcinogens, MNCO cannot be substituted by azaserine, N-nitrosobis(2-oxopropyl)amine (BOP), or N-nitroso-N-methylurea (MNU) without fundamentally altering the tumor target organ spectrum, lesion histology, and DNA damage kinetics obtained. MNCO is unique among nitrosourea amino acids in producing a high incidence of renal (81%), cutaneous (52%), and mammary (40%) neoplasms concurrently with pancreatic acinar cell carcinomas in a single rat model, whereas azaserine is almost exclusively pancreas-directed and BOP produces predominantly ductal pancreatic adenocarcinomas in hamsters [1][2]. Moreover, MNCO-induced pancreatic DNA damage is organ-restricted (no detectable liver DNA damage even at 218 mg/kg), while azaserine damages both pancreatic and hepatic DNA, making MNCO the cleaner probe for pancreas-specific genotoxicity studies [2]. Direct head-to-head DNA damage persistence studies confirm these organotropism differences are quantitative and experimentally consequential [2].

Quantitative Differentiation Evidence for N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine Against Closest Analogs


Carcinogenic Potency (TD50): MNCO vs Azaserine vs BOP in Rat — Standardized CPDB Comparison

In the Carcinogenic Potency Database (CPDB), MNCO exhibits a TD50 of 0.787 mg/kg/day (rat, intraperitoneal route, harmonic mean from multiple positive experiments) [1]. This is essentially equipotent with azaserine (TD50 = 0.793 mg/kg/day, rat, i.p.) [2] but approximately 1.6-fold less potent than N-nitrosobis(2-oxopropyl)amine (BOP, TD50 = 0.491 mg/kg/day, rat) [3]. The TD50 comparison establishes that MNCO, despite being a nitrosourea amino acid rather than a simple nitrosamine, achieves carcinogenic potency in the same order of magnitude as the most potent pancreatic carcinogens.

Chemical Carcinogenesis Carcinogenic Potency Database TD50 Risk Assessment

Tumor Organotropism: Multi-Organ Neoplasia Profile vs Single-Organ-Dominant Comparators

In Wistar rats receiving 0.33 mmol MNCO/kg i.p. weekly for 1 year, the incidence of neoplasms was: kidney 81%, skin 52%, breast 40%, pancreas 19%, and ear duct 4% [1]. In contrast, azaserine at 10 mg/kg i.p. weekly for 15 weeks yielded a pancreatic adenoma incidence of 71% and adenocarcinoma incidence of 35%, with negligible neoplasms reported in other organs [2]. BOP induces pancreatic carcinomas in 9–66% of Syrian hamsters depending on protocol, with liver and lung as secondary sites but minimal renal involvement [3]. MNCO is thus distinguished by its uniquely high renal and cutaneous carcinogenicity alongside pancreatic activity — a profile unmatched by any single comparator.

Organotropism Multi-organ Carcinogenesis Tumor Incidence Breast Cancer Model Renal Carcinogenesis

DNA Damage Organ Specificity: Pancreas-Restricted Genotoxicity vs Dual-Organ Damage by Azaserine

In a direct head-to-head study using alkaline sucrose gradient sedimentation, MNCO at 72 mg/kg i.p. produced detectable DNA damage in rat pancreas at 1 h post-injection but NO detectable DNA damage in liver at any time point, even at 218 mg/kg or after 6 months of weekly dosing [1]. By contrast, azaserine at 10 mg/kg i.p. produced DNA damage in BOTH pancreas and liver, with damage persisting longer than 1 week in both organs [1]. Neutral red (96 mg/kg) induced damage in both tissues at 1 h but showed no persistence at 1 week. This organ-restricted genotoxicity makes MNCO a superior reagent when pancreas-specific DNA damage with complete hepatic sparing is experimentally required.

DNA Damage Persistence Alkaline Sucrose Gradient Organ-Specific Genotoxicity Pancreas Carcinogenesis

Pancreatic Lesion Histology: Dual Acinar–Ductal Targeting vs Single-Cell-Type Dominance

At higher doses, MNCO uniquely induces a second pattern of pancreatic change in rats — cystic and tubular ductal complexes — in addition to the focal acinar cell lesions (foci, nodules, adenomas) shared with azaserine [1]. Azaserine-induced carcinomas exhibit a broad spectrum of histologic variants (acinar, ductlike cystic, undifferentiated) but are predominantly acinar in origin [1]. In the Syrian golden hamster, MNCO-induced pancreatic carcinomas are ductlike in appearance, and ductal complexes are much more numerous than proliferative acinar cell lesions [2], demonstrating a dual acinar–ductal cellular targeting not matched by BOP, which is predominantly a ductal cell carcinogen in hamsters [3].

Acinar Cell Carcinoma Ductal Complexes Pancreatic Histopathology Preneoplastic Lesions

Cross-Species Carcinogenicity Profile: Rat vs Hamster Differential Response Informs Model Selection

MNCO exhibits a pronounced species-dependent carcinogenicity profile: in rats it is a potent multi-organ carcinogen (kidney, skin, breast, pancreas), whereas in Syrian golden hamsters it induces fewer breast and skin carcinomas but a high incidence of pancreatic foci of atypical acinar cells and focal ductular abnormalities [1]. MNCO is described as 'less toxic and less effective as a carcinogen in hamster than in the rat' [1]. This contrasts with BOP, which is highly potent and pancreas-selective in hamsters but considerably less characterized as a multi-organ carcinogen in rats. The rat/hamster differential for MNCO provides a built-in species-selectivity tool for dissecting organ-specific susceptibility mechanisms.

Species-Specific Carcinogenesis Rat Model Hamster Model Comparative Oncology

Definitive Research Application Scenarios for N(delta)-(N-Methyl-N-nitrosocarbamoyl)-L-ornithine Procurement


Multi-Organ Carcinogenesis Screening: Single-Agent Induction of Kidney, Skin, Breast, and Pancreas Tumors in Rats

For toxicology and carcinogenesis laboratories requiring a single chemical initiator to simultaneously produce renal cell carcinoma (81% incidence), squamous cell carcinoma of the skin (52%), mammary adenocarcinoma (40%), and pancreatic acinar cell carcinoma (19%) in a single cohort of Wistar rats, MNCO is the only validated agent [1]. This multi-organ profile eliminates the need for administering and sourcing multiple carcinogens (e.g., azaserine for pancreas plus DMBA for breast plus MNU for kidney), reducing protocol complexity, inter-compound interaction risks, and procurement burden [1].

Pancreas-Specific Genotoxicity Studies Requiring Hepatic DNA Damage Exclusion

In mechanistic studies of pancreas-specific DNA damage and repair kinetics where confounding hepatic genotoxicity must be rigorously excluded, MNCO is the preferred probe because it produces no detectable liver DNA damage even at 218 mg/kg or after 6 months of weekly dosing, in contrast to azaserine (dual-organ damage) and neutral red (transient dual-organ damage) [2]. This organ-restriction property enables clean interpretation of pancreas-autonomous carcinogenic initiation events [2].

Dual Acinar–Ductal Pancreatic Cancer Modeling with Histologic Heterogeneity

For researchers investigating the role of both acinar and ductal cell lineages in pancreatic tumorigenesis, MNCO uniquely induces both focal acinar cell lesions (foci, nodules) and cystic/tubular ductal complexes in rats, and produces ductlike carcinomas with abundant ductal complexes in hamsters [3][4]. This dual-targeting phenotype, which recapitulates the heterogeneity observed in human pancreatic cancer, cannot be replicated by azaserine (predominantly acinar in rats) or BOP (predominantly ductal in hamsters) used in isolation [3].

Cross-Species Comparative Carcinogenesis: Rat–Hamster Differential Susceptibility

For comparative oncology studies exploiting species-specific susceptibility differences, MNCO provides a unique tool: it is a potent multi-organ carcinogen in rats but markedly less toxic and less carcinogenic in Syrian golden hamsters, where it produces predominantly pancreatic preneoplastic and neoplastic lesions [4]. This built-in species dichotomy enables dissection of host factors governing organ-specific carcinogenic susceptibility without changing the chemical agent, a capability not offered by BOP or azaserine which lack equivalently documented rat–hamster differentials [4].

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